2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile
Description
1.1. 2-Hydroxypropane-1,2,3-Tricarboxylic Acid (Citric Acid)
Citric acid, systematically named 2-hydroxypropane-1,2,3-tricarboxylic acid, is a natural tricarboxylic acid with IUPAC designation C₆H₈O₇. It is a weak organic acid (pKa values: 3.1, 4.8, 6.4) widely used in pharmaceuticals as an excipient, preservative, and pH adjuster due to its chelating properties and biocompatibility . Its role in drug formulations includes enhancing solubility and stability of active ingredients, as seen in sildenafil citrate .
1.2. 3-[(3S,4S)-4-Methyl-3-[Methyl({7H-Pyrrolo[2,3-d]Pyrimidin-4-yl})Amino]Piperidin-1-yl]-3-Oxopropanenitrile This compound is a synthetic pyrrolo[2,3-d]pyrimidine derivative with a (3S,4S)-configured piperidine core. Structurally, it resembles the Janus kinase (JAK) inhibitor tofacitinib (CP-690,550), which has a (3R,4R) configuration . The compound’s nitrile and carboxamide groups contribute to its kinase inhibitory properties, targeting JAK pathways involved in inflammatory diseases .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIKUFDOYJFGBQ-STEACBGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxypropane-1,2,3-tricarboxylic acid; 3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile (CAS: 2174011-55-1) is a complex organic molecule with significant biological implications. This article explores its biological activity, focusing on its metabolic roles, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound can be broken down into two primary components: the tricarboxylic acid portion (commonly known as citric acid) and a piperidine derivative. The molecular formula is , with a molecular weight of 504.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Biological Roles
1. Metabolism
2-Hydroxypropane-1,2,3-tricarboxylic acid plays a crucial role in cellular metabolism:
- Energy Production : It is an intermediate in the Krebs cycle (citric acid cycle), facilitating energy production in aerobic organisms.
- Fatty Acid Synthesis : The compound is involved in the conversion of acetyl-CoA to malonyl-CoA through allosteric regulation of acetyl-CoA carboxylase, which is vital for fatty acid biosynthesis .
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It acts as a chelator and can inhibit bacterial growth by sequestering essential metal ions necessary for microbial proliferation .
3. Anticoagulant Properties
As a chelator of calcium ions, this compound has been noted for its anticoagulant effects. It can inhibit blood clotting mechanisms by binding calcium ions in the bloodstream .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : High concentrations of 2-hydroxypropane-1,2,3-tricarboxylic acid inhibit phosphofructokinase, thereby regulating glycolysis based on the cellular energy status .
- Calcium Chelation : By chelating calcium ions, it disrupts various biological processes that depend on calcium signaling pathways.
Study 1: Antimicrobial Efficacy
A study demonstrated that formulations containing 2-hydroxypropane-1,2,3-tricarboxylic acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antimicrobial agents.
Study 2: Metabolic Regulation
In a controlled experiment involving rat liver cells, the addition of this compound resulted in a marked increase in fatty acid synthesis rates. The study highlighted its role as an allosteric regulator of key metabolic enzymes involved in lipid metabolism.
Study 3: Anticoagulant Properties
Clinical evaluations showed that patients receiving treatments incorporating this compound exhibited reduced thrombus formation compared to control groups. This suggests potential therapeutic applications in managing cardiovascular diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 504.5 g/mol |
| CAS Number | 2174011-55-1 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticoagulant Activity | Calcium ion chelation |
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role as a Janus kinase (JAK) inhibitor , which is crucial in the treatment of autoimmune diseases such as rheumatoid arthritis. By inhibiting JAK enzymes, it helps modulate the immune response and reduce inflammation. Tofacitinib's efficacy has been documented in clinical trials, demonstrating significant improvements in patient outcomes compared to placebo treatments.
Biochemical Research
In biochemical studies, this compound serves as a metabolite and a chelating agent , which plays a vital role in various metabolic pathways. It is involved in:
- Modulating enzyme activities related to fatty acid synthesis.
- Acting as an anticoagulant by chelating calcium ions in blood, thus preventing clot formation.
- Regulating pH levels in biological systems due to its tricarboxylic acid structure.
Food Industry Applications
As a food additive, this compound functions as an acidulant , enhancing flavor while acting as a preservative. Its ability to stabilize active ingredients makes it valuable in food formulations.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Clinical Trial on Tofacitinib | Evaluate efficacy in rheumatoid arthritis | Significant reduction in disease activity scores compared to placebo; improved quality of life metrics reported. |
| Biochemical Pathway Analysis | Investigate metabolic effects | Demonstrated modulation of acetyl-CoA carboxylase activity leading to altered fatty acid synthesis pathways. |
| Food Product Stability Testing | Assess preservative qualities | Enhanced stability of active ingredients in formulations containing citric acid derivatives; effective pH control observed. |
Comparison with Similar Compounds
Structural and Physicochemical Comparison
- Key Differences :
Pharmacological Activity
- Tofacitinib (3R,4R) : Potent JAK3 inhibitor (IC₅₀ = 1 nM), used in rheumatoid arthritis and psoriasis .
- Queried Compound (3S,4S) : Stereochemical inversion likely reduces JAK3 affinity, as enantiomers often exhibit divergent activity profiles .
- Baricitinib : Dual JAK1/JAK2 inhibitor (IC₅₀ = 5.9 nM and 5.7 nM, respectively), approved for autoimmune conditions .
Formulation and Stability
- Citrate Salt Utility : The queried compound’s citrate formulation (as in tofacitinib citrate) improves aqueous solubility and bioavailability compared to free-base forms .
- Comparison with Other Salts : Baricitinib uses a hydrochloride salt, while sildenafil employs citrate for enhanced stability .
Research Findings and Clinical Implications
- Synthetic Routes : The queried compound’s pyrrolo[2,3-d]pyrimidine core is synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines, similar to tofacitinib derivatives .
- Kinase Selectivity : Tofacitinib’s (3R,4R) form shows >10-fold selectivity for JAK3 over JAK2, whereas the (3S,4S) enantiomer may lack this specificity .
- Clinical Relevance : Citrate-based formulations of JAK inhibitors are preferred for oral administration due to improved dissolution profiles .
Q & A
Basic: What are the key considerations in designing a synthesis protocol for the piperidine-pyrrolopyrimidine hybrid structure?
Methodological Answer:
The synthesis of such hybrid structures requires careful optimization of reaction conditions. For example:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions at the piperidine nitrogen, as seen in analogous pyrrolo[2,3-d]pyrimidine syntheses .
- Catalytic systems: Acidic conditions (e.g., p-toluenesulfonic acid) promote cyclization steps, while excess amines improve yields in substitution reactions .
- Temperature control: Reflux conditions (e.g., 80–100°C) are critical for achieving complete conversion in heterocyclic ring formation .
Advanced: How can computational reaction path search methods improve stereochemical control in asymmetric piperidine ring formation?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) can predict transition states for stereoselective steps. For instance:
- Conformational analysis: Identify low-energy pathways for the (3S,4S)-piperidine configuration using torsional angle scans .
- Solvent effects: Implicit solvent models (e.g., COSMO-RS) evaluate how polar solvents stabilize charged intermediates during methylation .
- Validation: Compare computed NMR chemical shifts (via GIAO-DFT) with experimental data to resolve stereochemical ambiguities .
Basic: What spectroscopic techniques are essential for characterizing the methyl-pyrrolopyrimidine moiety?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals using 2D techniques (HSQC, HMBC). For example, the methyl group on the piperidine ring shows distinct coupling patterns (δ ~1.2–1.5 ppm) .
- IR spectroscopy: Confirm the presence of nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Mass spectrometry (HRMS): Use ESI+ to verify molecular ions (e.g., [M+H]⁺) and fragment patterns for the pyrrolopyrimidine core .
Advanced: How can researchers resolve contradictions between predicted and observed reaction yields in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to isolate critical variables (e.g., temperature, catalyst loading) affecting yield .
- In-situ monitoring: Use ReactIR or HPLC tracking to identify side reactions (e.g., hydrolysis of the nitrile group) .
- Kinetic modeling: Develop microkinetic models to pinpoint rate-limiting steps, such as imine formation or cyclization .
Basic: What purification strategies are effective for intermediates with polar functional groups?
Methodological Answer:
- Crystallization: Use ethanol-DMF mixtures (9:1 v/v) to selectively precipitate polar intermediates, as demonstrated for related pyrrolopyrimidines .
- Column chromatography: Optimize mobile phases (e.g., CH₂Cl₂:MeOH gradients) to separate nitrile-containing derivatives .
- pH-selective extraction: Exploit the basicity of the piperidine ring (pKa ~8–10) for liquid-liquid partitioning .
Advanced: How can AI-driven molecular dynamics simulations optimize solvent selection for crystallization?
Methodological Answer:
- Machine learning models: Train on datasets of solvent polarity, solubility parameters, and crystal lattice energies to predict optimal solvent combinations .
- Free-energy calculations: Use MD simulations (e.g., GROMACS) to assess solvent-molecule interactions and nucleation kinetics .
- Feedback loops: Integrate experimental crystallization outcomes into AI models for iterative refinement .
Basic: What challenges arise in achieving regioselectivity during pyrrolopyrimidine functionalization?
Methodological Answer:
- Electronic effects: Electron-deficient positions (e.g., C-4 of pyrrolopyrimidine) are more reactive toward nucleophilic substitution. Protect reactive sites with temporary groups (e.g., Boc) .
- Steric hindrance: Bulky substituents on the piperidine ring direct reactions to less hindered positions (e.g., C-7 vs. C-5) .
Advanced: What high-throughput strategies enable rapid screening of catalytic systems for asymmetric synthesis?
Methodological Answer:
- Automated platforms: Use robotic liquid handlers to test >100 catalyst-ligand combinations (e.g., chiral phosphines, BINOL derivatives) in parallel .
- Microreactor arrays: Screen reaction parameters (pressure, temperature) at nanoliter scales to minimize reagent use .
- Data-driven prioritization: Apply clustering algorithms to identify high-performing catalysts from historical reaction databases .
Basic: How to validate the absence of regioisomeric impurities in the final product?
Methodological Answer:
- HPLC-DAD/MS: Use reverse-phase C18 columns with 0.1% TFA in the mobile phase to separate regioisomers. Monitor UV spectra (λ = 254 nm) and confirm via unique MS fragments .
- NOESY NMR: Detect through-space interactions between the methyl group and pyrrolopyrimidine protons to confirm regiochemistry .
Advanced: How can transition state analysis guide the design of enantioselective methylation reactions?
Methodological Answer:
- TS optimization: Calculate activation barriers for methyl transfer to N-3 vs. N-7 using QM/MM hybrid methods. Favor pathways with lower ΔG‡ .
- Chiral auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce desired stereochemistry during methylation .
- Catalyst design: Screen chiral Lewis acids (e.g., BINAP-Cu complexes) to stabilize transition states via π-π interactions with the pyrrolopyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
